N-(4-(tert-butyl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide
CAS No.: 667912-81-4
Cat. No.: VC21501041
Molecular Formula: C23H24N4OS2
Molecular Weight: 436.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667912-81-4 |
|---|---|
| Molecular Formula | C23H24N4OS2 |
| Molecular Weight | 436.6g/mol |
| IUPAC Name | N-(4-tert-butylphenyl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide |
| Standard InChI | InChI=1S/C23H24N4OS2/c1-23(2,3)17-9-11-18(12-10-17)24-20(28)13-14-29-21-25-26-22-27(21)19(15-30-22)16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3,(H,24,28) |
| Standard InChI Key | UXNPDVDDMCEXRS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
N-(4-(tert-butyl)phenyl)-3-((5-phenylthiazolo[2,3-c] triazol-3-yl)thio)propanamide is a complex heterocyclic compound identified by the CAS number 667912-81-4. This compound belongs to the thiazolotriazole family, specifically containing the thiazolo[2,3-c] triazole motif, which represents one of the three isomeric forms of the condensed thiazole-triazole heterocyclic system . The molecular formula of this compound is C23H24N4OS2, with a corresponding molecular weight of 436.6 g/mol.
Chemical Nomenclature and Identification
The formal IUPAC name for this compound is N-(4-tert-butylphenyl)-3-[(5-phenyl- thiazolo[2,3-c] triazol-3-yl)sulfanyl]propanamide, which provides a systematic description of its chemical structure. For computational and database purposes, the compound can be identified by its Standard InChIKey: UXNPDVDDMCEXRS-UHFFFAOYSA-N. This unique identifier allows for precise recognition in chemical databases and systematic literature searches.
For representation in chemical software and databases, the compound can be described using the canonical SMILES notation: CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4. This notation provides a linear string representation of the molecular structure that can be easily interpreted by computational chemistry software.
Physical and Chemical Properties
The physical and chemical properties of N-(4-(tert-butyl)phenyl)-3-((5-phenylthiazolo[2,3-c] triazol-3-yl)thio)propanamide are largely influenced by its complex heterocyclic structure and the presence of various functional groups. With a molecular weight of 436.6 g/mol, this compound falls into the medium molecular weight category for drug-like molecules. This molecular weight is an important parameter that can influence its pharmacokinetic properties, including absorption, distribution, and clearance from the body.
Structural Components and Their Contributions
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The thiazolo[2,3-c] triazole core: This fused heterocyclic system contains multiple nitrogen atoms and a sulfur atom, making it rich in electron density and capable of forming various non-covalent interactions with biological targets .
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The phenyl substituent at the 5-position of the thiazolotriazole: This aromatic group increases the compound's lipophilicity and can engage in π-π interactions with aromatic amino acid residues in target proteins.
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The 4-(tert-butyl)phenyl propanamide moiety: This portion introduces flexibility to the molecule through the propyl chain spacer, while the amide group can form hydrogen bonds. The tert-butyl substituent on the phenyl ring enhances lipophilicity and provides steric bulk.
| Intermediate Type | General Structure | Role in Synthesis |
|---|---|---|
| Phenacyl bromides | R-C(O)-CH₂Br | Starting materials for heterocycle formation |
| Thiosemicarbazide derivatives | H₂N-NH-C(S)-NH₂ | Precursors for triazole ring formation |
| Hydrazine intermediates | R-C(N-NH₂)-CH₂-S- | Key intermediates in heterocycle formation |
| Thiols | R-Heterocycle-SH | Nucleophiles for alkylation reactions |
| Bromoalkyl esters | Br-(CH₂)n-COOR' | Electrophiles for alkylation of thiols |
Biological Activity and Applications
Antimicrobial Properties
Research indicates that compounds featuring thiazole and triazole structures exhibit significant antimicrobial properties. N-(4-(tert-butyl)phenyl)-3-((5-phenylthiazolo[2,3-c] triazol-3-yl)thio)propanamide has shown promise as an anti-infective agent due to its structural characteristics. The thiazolotriazole scaffold appears to be a privileged structure for antimicrobial activity, with the condensed heterocyclic system playing a crucial role in interaction with biological targets.
The antimicrobial activity of thiazolotriazole derivatives can be attributed to several structural features:
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The presence of the thiazole ring, which is commonly found in many antibiotics and antimicrobial agents.
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The triazole moiety, which can enhance binding to various biological targets through hydrogen bonding and other non-covalent interactions.
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The sulfur-containing linker, which provides flexibility and can influence the compound's ability to reach its target site within microbial cells.
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The presence of the lipophilic tert-butylphenyl group, which may facilitate membrane penetration.
Structure-Activity Relationship
The structure-activity relationship (SAR) studies of thiazolotriazole derivatives suggest that modifications to different parts of the molecule can significantly influence their biological activity. For compounds such as N-(4-(tert-butyl)phenyl)-3-((5-phenylthiazolo[2,3-c] triazol-3-yl)thio)propanamide, key structural elements that may affect their antimicrobial properties include:
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The nature and position of substituents on the phenyl rings.
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The length and flexibility of the linker between the thiazolotriazole core and the amide group.
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The type of functional groups present in the molecule, particularly those capable of hydrogen bonding or ionic interactions.
Table 2: Structure-Activity Relationship Factors for Thiazolotriazole Antimicrobials
| Structural Feature | Potential Effect on Activity | Biological Implication |
|---|---|---|
| Thiazolotriazole core | Provides rigid scaffold for binding | Essential for antimicrobial activity |
| Phenyl substituent position | Influences binding orientation | Affects target specificity |
| Propanamide linker length | Determines spatial arrangement | Impacts binding affinity |
| tert-Butyl group | Enhances lipophilicity | Improves membrane penetration |
| Sulfur linker | Adds flexibility and binding sites | Contributes to target interaction |
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